molecular formula C26H20IN3O2 B11622100 6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11622100
M. Wt: 533.4 g/mol
InChI Key: IRBRDJMDIOUOGK-VGOFMYFVSA-N
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Description

6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes an iodine atom, a methoxyphenyl group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodine Atom: This step often involves iodination reactions using reagents such as iodine or iodinating agents like N-iodosuccinimide (NIS).

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

    Incorporation of the Indole Moiety: This step may involve the use of indole derivatives and coupling reactions to attach the indole group to the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazoline compounds.

Scientific Research Applications

6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity, which are of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The indole moiety, in particular, is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-3-(4-methoxyphenyl)quinazoline: Lacks the indole moiety.

    6-iodo-3-(4-methoxyphenyl)quinazoline: Lacks the ethenyl linkage.

    3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one: Lacks the iodine atom.

Uniqueness

The uniqueness of 6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one lies in its combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20IN3O2

Molecular Weight

533.4 g/mol

IUPAC Name

6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C26H20IN3O2/c1-29-16-17(21-5-3-4-6-24(21)29)7-14-25-28-23-13-8-18(27)15-22(23)26(31)30(25)19-9-11-20(32-2)12-10-19/h3-16H,1-2H3/b14-7+

InChI Key

IRBRDJMDIOUOGK-VGOFMYFVSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)OC

Origin of Product

United States

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